2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
The synthesis of 2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with formamide can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Condensation: Condensation reactions with aldehydes or ketones can form new derivatives with potential biological activities.
Scientific Research Applications
2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like cyclin-dependent kinases (CDKs) and other protein kinases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of fluorescent materials and organic light-emitting diodes (OLEDs).
Biological Research: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use in cancer therapy.
Comparison with Similar Compounds
2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities, including enzyme inhibition.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
These comparisons highlight the unique structural features and diverse applications of this compound.
Biological Activity
2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique substitution pattern contributes to its distinct chemical and biological properties. This article explores its biological activity, focusing on its potential as a kinase inhibitor and other pharmacological effects.
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- Structure : The compound features a fused pyrazole and pyrimidine ring system with an ethyl group at position 2 and a methyl group at position 3.
Kinase Inhibition
Research indicates that this compound exhibits significant activity as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways that regulate cell proliferation and survival. Inhibiting these enzymes can prevent tumor growth and proliferation in cancer cells.
- Mechanism of Action : The compound binds to the active site of specific kinases, effectively blocking their activity. This mechanism is crucial for the development of targeted cancer therapies.
- Selectivity : Its unique structure may provide selectivity against certain kinases, enhancing its therapeutic potential while minimizing off-target effects.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound has also been noted for its ability to inhibit biofilm formation in pathogenic bacteria, which is a significant factor in chronic infections.
Study on Kinase Inhibition
A study focused on the inhibitory effects of various pyrazolo[1,5-a]pyrimidines on cancer-related kinases revealed promising results for this compound:
Compound | Kinase Target | IC₅₀ (µM) | Selectivity Index |
---|---|---|---|
This compound | EGFR | 0.3 | High |
Other Derivative | VEGFR2 | 7.60 | Moderate |
The data suggests that this compound exhibits strong inhibitory activity against EGFR with a favorable selectivity index compared to VEGFR2 .
Antimicrobial Efficacy Study
In another study evaluating the antimicrobial properties of pyrazole derivatives:
- The compound was tested against multiple bacterial strains.
- Results indicated that it significantly inhibited bacterial growth and biofilm formation.
This highlights its potential application in treating bacterial infections .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-ethyl-3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-3-8-7(2)9-10-5-4-6-12(9)11-8/h10H,3-6H2,1-2H3 |
InChI Key |
KKDXILLMHMGGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CCCNC2=C1C |
Origin of Product |
United States |
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